molecular formula C16H16ClN B13935659 2'-Chloro-4-dimethylaminostilbene CAS No. 63020-91-7

2'-Chloro-4-dimethylaminostilbene

Cat. No.: B13935659
CAS No.: 63020-91-7
M. Wt: 257.76 g/mol
InChI Key: WCZXTBIRZVCVAX-UHFFFAOYSA-N
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Description

2’-Chloro-4-dimethylaminostilbene is an organic compound that belongs to the stilbene family. Stilbenes are a group of compounds characterized by the presence of a 1,2-diphenylethylene structure. This particular compound is notable for its chlorine and dimethylamino substituents, which impart unique chemical and biological properties. It has been studied for its potential carcinogenic effects and its interactions with various biological systems .

Preparation Methods

The synthesis of 2’-Chloro-4-dimethylaminostilbene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated purification systems to scale up the production process.

Chemical Reactions Analysis

2’-Chloro-4-dimethylaminostilbene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Chloro-4-dimethylaminostilbene has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which 2’-Chloro-4-dimethylaminostilbene exerts its effects involves its interaction with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound also affects the composition of liver cytoplasm and may influence the activity of growth hormones . Molecular targets include DNA and various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

2’-Chloro-4-dimethylaminostilbene can be compared with other similar compounds, such as:

The uniqueness of 2’-Chloro-4-dimethylaminostilbene lies in its specific substituents, which confer distinct chemical reactivity and biological effects.

Properties

CAS No.

63020-91-7

Molecular Formula

C16H16ClN

Molecular Weight

257.76 g/mol

IUPAC Name

4-[2-(2-chlorophenyl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H16ClN/c1-18(2)15-11-8-13(9-12-15)7-10-14-5-3-4-6-16(14)17/h3-12H,1-2H3

InChI Key

WCZXTBIRZVCVAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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